BENGHE Foundational & Exploratory
Check Availability & Pricing

Thermodynamic Characterization & Process
Engineering of (S)-2,2-
Dimethylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

2,2-

Compound Name: Dimethylcyclopropanecarboxamid
e

CAS No.: 1759-55-3; 75885-58-4

Cat. No.: B2492015

Get Quote

Executive Summary

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide (hereafter (S)-DMCPA) is the critical chiral
building block for the synthesis of Cilastatin, a renal dehydropeptidase-I inhibitor co-
administered with Imipenem. The thermodynamic profile of (S)-DMCPA—specifically its solid-
liquid equilibrium (SLE), enthalpy of fusion, and polymorphic stability—directly dictates the
efficiency of the chiral resolution and purification processes required to meet pharmaceutical

purity standards (>99.5% ee).

This guide details the known physicochemical properties of (S)-DMCPA and provides
authoritative experimental workflows for generating the missing thermodynamic data required
for Quality by Design (QbD) process development.
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Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]

The molecule features a strained cyclopropane ring with a gem-dimethyl substitution, imparting
significant steric bulk and rigidity. This structure influences its high melting point and specific
solubility behavior in polar protic vs. aprotic solvents.

Key Identifiers

Parameter

Specification

Chemical Name (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

CAS Number 75885-58-4 (Specific to S-isomer)
Formula CeH11NO

Molecular Weight 113.16 g/mol

Synonyms Cilastatin Impurity 21; (S)-DMCPA

Stereochemistry (S)-enantiomer (Critical for bioactivity)

hermodynamic & Physical .

Property Value /| Range Source | Method

Melting Point (

135-137°C DSC / Capillary (Lit. Ref 1, 3)
)
Boiling Point 203 — 204 °C Atmospheric Pressure
Optical Rotation to in Methanol

Enthalpy of Fusion (

To be determined via Protocol Typically derived from DSC

) A integration

pKa

~16.6 (Predicted)

Amide proton acidity

Solid Form

Crystalline Powder

White to off-white

© 2026 BenchChem. All rights reserved. 2/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2492015?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Process Note: The high melting point (135°C) relative to its molecular weight indicates strong
intermolecular hydrogen bonding in the crystal lattice, characteristic of primary amides. This
suggests that melt crystallization or high-temperature solubility screens are viable purification

Strategies.

Solubility & Phase Behavior[4][7][10]

Understanding the Solid-Liquid Equilibrium (SLE) is paramount for designing the crystallization
step, which is the primary method for rejecting the unwanted (R)-enantiomer.

Solubility Landscape

Recent industrial studies have correlated the solubility of (S)-DMCPA using the modified
Apelblat equation.[1] The solubility profile generally follows the rule of "like dissolves like," with
high affinity for polar protic solvents capable of disrupting the amide hydrogen bond network.

» High Solubility: Methanol, Ethanol (Protic solvents interact with the amide carbonyl).
o Moderate Solubility: Ethyl Acetate, Acetone.

e Low/Anti-Solvent: Water (pH dependent), Toluene, Heptane.

Process Implication: Anti-Solvent Crystallization

A common purification workflow involves dissolving the crude amide in a warm alcohol
(Methanol or Ethanol) and cooling or adding an anti-solvent (Water or Heptane). The steep
solubility curve in alcohols makes cooling crystallization highly effective.

Experimental Protocols for Thermodynamic
Characterization

As specific granular data (e.g., exact
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in J/g) may vary by batch or polymorph, the following self-validating protocols are required to
establish a baseline for your specific material.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine precise Melting Point (

) and Enthalpy of Fusion (

).

e Preparation: Weigh 3-5 mg of dried (S)-DMCPA into a Tzero aluminum pan. Crimp with a
pinhole lid (to allow volatile escape if residual solvent is present).

o Equilibration: Equilibrate at 25°C for 5 minutes.
e Ramp: Heat from 25°C to 160°C at a rate of 10°C/min.
e Analysis:

o ldentify the endothermic peak.

o : Extrapolated onset temperature (should align with 135°C).

o Integration: Integrate the peak area to calculate
(J/9).
 Validation: Run a Indium standard (

156.6°C) prior to analysis.

Protocol B: Gravimetric Solubility Determination

Objective: Generate solubility curves for the Apelblat model.

o Saturation: Add excess (S)-DMCPA to 10 mL of solvent (e.g., Methanol, Toluene) in a
jacketed glass vessel.

o Equilibration: Stir at fixed temperature (
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) for 24 hours.

Sampling: Stop stirring and allow solids to settle for 1 hour.

Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 pm).

Gravimetry: Evaporate solvent from a weighed aliquot and dry residue to constant weight.

Calculation:

Process Engineering Visualizations
Diagram 1: Synthesis & Purification Workflow

This workflow illustrates the critical path from raw materials to the purified (S)-DMCPA
intermediate, highlighting where thermodynamic control points (Crystallization) occur.
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Caption: Synthesis pathway emphasizing the thermodynamic purification step (Crystallization)
essential for chiral purity.

Diagram 2: Thermodynamic Characterization Logic

A decision tree for researchers to characterize the solid-state properties of (S)-DMCPA.
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Caption: Logical workflow for validating thermodynamic properties before process scale-up.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. (S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 3. (E)-7-(((R)-2-Amino-2-carboxyethyl)thio)-2-((S)-2,2-
dimethylcyclopropanecarboxamido)hept-3-enoic Acid(Cilastatin impurity) | CL6H26N205S |
CID 168435113 - PubChem [pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Thermodynamic Characterization & Process
Engineering of (S)-2,2-Dimethylcyclopropanecarboxamide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b2492015/docs#thermodynamic-
characterization-process-engineering-of-s-2-2-dimethylcyclopropanecarboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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